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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1H-imidazole

Cat. No.: B080878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The phenyl-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core

of a wide array of biologically active compounds. Its versatility allows for substitutions at various

positions, leading to a diverse range of pharmacological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of phenyl-imidazole

derivatives across different therapeutic areas, supported by experimental data and detailed

protocols.

Anticancer Activity
Phenyl-imidazole derivatives have demonstrated significant potential as anticancer agents, with

their mechanism of action often linked to the inhibition of key enzymes and signaling pathways

involved in cancer progression.

Structure-Activity Relationship of Phenyl-Imidazole
Compounds as Anticancer Agents
The anticancer activity of phenyl-imidazole compounds is significantly influenced by the nature

and position of substituents on both the phenyl and imidazole rings.

Table 1: Comparison of Anticancer Activity of Phenyl-Imidazole Derivatives.
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Compound
ID

Phenyl Ring
Substituent
s

Imidazole
Ring
Substituent
s

Cancer Cell
Line

IC50 (µM) Reference

4e 2-OMe, 5-Cl

5,6,7,8-

tetrahydroimi

dazo[1,2-

b]pyridazine

with

sulfonamide

MCF-7

(Breast)
9 [1]

4f 4-CF3

5,6,7,8-

tetrahydroimi

dazo[1,2-

b]pyridazine

with

sulfonamide

SK-MEL-28

(Melanoma)
7.8 [1]

4f 4-CF3

5,6,7,8-

tetrahydroimi

dazo[1,2-

b]pyridazine

with

sulfonamide

B16-F1

(Melanoma)
10.8 [1]

3a Unsubstituted

Linked to 2-

phenylindole

at N1

MCF-7

(Breast)

More potent

than

Doxorubicin

[2]

14

4-

Fluorophenyl

at C4

1-(4-

acetylphenyl)

-1,3-dihydro-

2H-imidazol-

2-one

PPC-1

(Prostate)
3.1 - 47.2 [3]

22 4-

Hydroxyphen

yl at C4

1-(4-

acetylphenyl)

-2-

PPC-1

(Prostate)

3.1 - 47.2 [3]
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(ethylthio)-1H

-imidazole

14

4-

Fluorophenyl

at C4

1-(4-

acetylphenyl)

-1,3-dihydro-

2H-imidazol-

2-one

U-87

(Glioblastoma

)

3.1 - 47.2 [3]

22

4-

Hydroxyphen

yl at C4

1-(4-

acetylphenyl)

-2-

(ethylthio)-1H

-imidazole

U-87

(Glioblastoma

)

3.1 - 47.2 [3]

From the data, it is evident that:

Electron-donating groups (like -OMe) and electron-withdrawing groups (like -Cl) at the ortho

and meta positions of the phenyl ring can enhance activity against breast cancer cells (MCF-

7)[1].

A strong electron-withdrawing group like trifluoromethyl (-CF3) at the para position of the

phenyl ring increases activity against melanoma cell lines (SK-MEL-28)[1].

For triphenyl-imidazole derivatives, electron-withdrawing groups (e.g., chloro, nitro) at the

ortho and para positions of a distant phenyl ring tend to result in higher antimicrobial activity,

which can be a desirable feature in combination therapies[4].

In a series of 4-acetylphenylamine-based imidazoles, substitutions on the imidazole ring

significantly impacted cytotoxicity, with an imidazol-2-one and a 2-(ethylthio)-imidazole

showing high potency against prostate and glioblastoma cell lines[3].

Experimental Protocols
MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer

cell lines.
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Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of

formazan produced is proportional to the number of viable cells.[3][5][6]

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per

well and incubate for 24 hours to allow for cell attachment[6][7].

Compound Treatment: Treat the cells with various concentrations of the phenyl-imidazole

compounds and incubate for a specified period (e.g., 24, 48, or 72 hours)[3][7].

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C until a purple precipitate is visible[6].

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to

each well to dissolve the formazan crystals[5][6].

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure

the absorbance at 570-590 nm using a microplate reader.

Enzyme Inhibition
Phenyl-imidazole derivatives are potent inhibitors of various enzymes implicated in disease,

including those involved in steroid biosynthesis, purine metabolism, and cell signaling.

Structure-Activity Relationship of Phenyl-Imidazole
Compounds as Enzyme Inhibitors
The inhibitory activity and selectivity of phenyl-imidazole compounds are highly dependent on

the specific substitutions that modulate their interaction with the enzyme's active site.

Table 2: Comparison of Enzyme Inhibitory Activity of Phenyl-Imidazole Derivatives.
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Target
Enzyme

Compound
ID

Phenyl Ring
Substituent
s

Imidazole
Ring
Substituent
s

IC50 (µM) Reference

P450(17α)

(17α-OHase)
21

N-7-

phenylheptyl
Unsubstituted 0.32 [8]

P450(17α)

(Lyase)
21

N-7-

phenylheptyl
Unsubstituted 0.10 [8]

P450(17α)

(17α-OHase)
23

N-8-

phenyloctyl
Unsubstituted 0.25 [8]

P450(17α)

(Lyase)
23

N-8-

phenyloctyl
Unsubstituted 0.21 [8]

Xanthine

Oxidase
4f

4'-

isopentyloxy

1-hydroxy-4-

(pyridin-4-yl)
0.64 [9]

17β-HSD10 33

4-

(cyclohexane

carboxamido)

1,4,6-

trimethyl-1H-

benzo[d]imid

azole

1.65 [10]

Pin1 -

Phenyl

imidazole

acid core

- Sub-µM [11][12]

Key SAR observations for enzyme inhibition include:

P450(17α) Inhibition: For N-phenylalkyl imidazoles, the length of the alkyl chain is a critical

determinant of inhibitory activity. N-7-phenylheptyl and N-8-phenyloctyl imidazoles were

found to be the most potent inhibitors, significantly more active than the reference drug

ketoconazole. The lipophilicity (logP) of the compounds was identified as a key

physicochemical factor for inhibitory activity.[8]

Xanthine Oxidase Inhibition: In a series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole

derivatives, an iso-pentyloxy group at the 4'-position of the phenyl ring improved the
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inhibitory potency. The position of the nitrogen atom in the pyridine ring was also crucial for

activity.[9]

17β-HSD10 Inhibition: For 2-phenyl-1H-benzo[d]imidazole derivatives, the presence of a

cyclohexanecarboxamido group on the phenyl ring and methylation of the benzimidazole

core led to a compound with high inhibitory efficacy and low toxicity[10].

Pin1 Inhibition: A phenyl-imidazole acid core has been identified as a scaffold for potent, sub-

micromolar inhibitors of Pin1[11][12].

Experimental Protocols
Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of xanthine oxidase, which

catalyzes the oxidation of xanthine to uric acid. The increase in absorbance at 293 nm due to

the formation of uric acid is monitored.[13]

Procedure:

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate

buffer (pH 7.5), xanthine solution (substrate), and the test compound (phenyl-imidazole

derivative)[14].

Pre-incubation: Pre-incubate the mixture with the xanthine oxidase enzyme solution at 25°C

for 15 minutes[14].

Reaction Initiation: Start the reaction by adding the xanthine substrate solution[14].

Absorbance Measurement: Incubate at 25°C for 30 minutes and then stop the reaction by

adding HCl. Measure the absorbance at 293 nm to determine the amount of uric acid

formed.[13][14]

Cytochrome P450 (CYP) Inhibition Assay

Principle: The potential for drug-drug interactions is assessed by measuring the inhibition of

specific CYP450 isoforms using fluorogenic or LC-MS/MS-based methods[15][16][17].
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Procedure (Fluorogenic Method):

Incubation: Incubate the test compound with human liver microsomes or recombinant CYP

enzymes, a specific fluorogenic substrate for the CYP isoform of interest, and an NADPH

regenerating system[16].

Fluorescence Measurement: The CYP enzyme metabolizes the substrate to a fluorescent

product. The fluorescence intensity is measured using a microplate reader.

Inhibition Calculation: The percentage of inhibition is calculated by comparing the

fluorescence in the presence of the test compound to the control (without the inhibitor). IC50

values are determined from a dose-response curve.

Signaling Pathway Modulation
Phenyl-imidazole compounds can exert their therapeutic effects by modulating key signaling

pathways involved in cell growth, survival, and immune response.

Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant

activation is implicated in several cancers. Smoothened (SMO), a G-protein-coupled receptor,

is a key component of this pathway.[4][18][19]

Diagram of the Hedgehog Signaling Pathway and Inhibition by Phenyl-Imidazole Smoothened

Antagonists
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Caption: Hedgehog signaling pathway activation and its inhibition by phenyl-imidazole

Smoothened antagonists.

Phenyl-imidazole derivatives have been developed as potent Smoothened antagonists,

effectively blocking the Hh signaling pathway and inhibiting the growth of Hh-dependent cancer

cells[18][20][21].

Indoleamine 2,3-Dioxygenase (IDO1) Pathway
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to

immunosuppression in the tumor microenvironment. It is a promising target for cancer

immunotherapy.[8][22]

Diagram of the IDO1 Pathway and its Role in Immune Evasion
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Caption: The IDO1 pathway promotes tumor immune evasion, a process targeted by phenyl-

imidazole inhibitors.

4-Phenyl-imidazole derivatives have been systematically studied as IDO1 inhibitors, with

substitutions on the phenyl ring and replacement of the imidazole ring explored to enhance

potency[8][23][24][25].

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-
HSD10) in Alzheimer's Disease
17β-HSD10 is a mitochondrial enzyme overexpressed in the brain of Alzheimer's disease (AD)

patients. It is involved in the metabolism of neurosteroids and interacts with amyloid-β (Aβ)

peptide, contributing to neurotoxicity.[9][10][26][27][28]

Diagram of the Proposed Role of 17β-HSD10 in Alzheimer's Disease
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Caption: The role of 17β-HSD10 in Alzheimer's disease and its potential as a therapeutic target

for phenyl-imidazole inhibitors.

2-Phenyl-1H-benzo[d]imidazole derivatives have been designed as novel 17β-HSD10

inhibitors, with some compounds showing the ability to alleviate cognitive impairment in animal

models of AD[10].

Synthesis of Phenyl-Imidazole Compounds
The synthesis of phenyl-imidazole derivatives can be achieved through various methods, with

the choice of route depending on the desired substitution pattern.

General Synthesis of 2,4,5-Triphenyl-1H-imidazole
(Lophine)
A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-

Radziszewski reaction.[2][29]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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